molecular formula C17H23N5O2 B2812835 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2175979-61-8

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No. B2812835
M. Wt: 329.404
InChI Key: ONRMZVWGJXMAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis in Medicinal Chemistry

Stereoselective synthesis plays a crucial role in the development of pharmaceuticals, as the stereochemistry of a drug can significantly influence its efficacy. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors demonstrates the importance of precise stereochemical control in creating compounds with desired biological activities (Chen et al., 2010).

Antimicrobial Activity of Triazole Derivatives

Triazole derivatives have been extensively studied for their antimicrobial properties. Microwave-assisted synthesis of novel 1,2,3-triazole derivatives has been shown to result in compounds with significant antibacterial and antifungal activities, highlighting the potential of these structures in developing new antimicrobial agents (Ashok et al., 2013).

Nematicidal Activity of Azabicyclo Octane Derivatives

The design and synthesis of novel compounds based on azabicyclo octane structures, derived from 5-HT3 receptor antagonists, have shown promising nematicidal activities against specific nematode species. This suggests the potential application of such structures in agriculture for pest control (Xu et al., 2021).

Conformational Studies for Drug Design

Understanding the conformation of bioactive molecules is crucial for drug design. Studies on the conformational aspects of azabicyclo compounds provide insights into how molecular shape affects biological activity, which is essential for designing more effective drugs (Iriepa et al., 2003).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-16(12(2)24-19-11)5-6-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-18-20-21/h7-8,13-15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRMZVWGJXMAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.